molecular formula C9H13NO B067461 3-Amino-4-isopropylphenol CAS No. 195046-11-8

3-Amino-4-isopropylphenol

Cat. No. B067461
M. Wt: 151.21 g/mol
InChI Key: FOKAXXOSJFRRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-isopropylphenol, also known as APAP, is a chemical compound that belongs to the class of phenols. It is widely used in the pharmaceutical industry as an analgesic and antipyretic drug, commonly known as acetaminophen or paracetamol. APAP is a white crystalline powder that is soluble in water and has a molecular weight of 151.16 g/mol.

Mechanism Of Action

The exact mechanism of action of 3-Amino-4-isopropylphenol is not fully understood. It is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the production of pain and fever. 3-Amino-4-isopropylphenol is also thought to act on the central nervous system, where it may modulate the perception of pain.

Biochemical And Physiological Effects

3-Amino-4-isopropylphenol is metabolized in the liver by the cytochrome P450 enzymes. One of the metabolites, N-acetyl-p-benzoquinone imine (NAPQI), is toxic and can cause liver damage if it accumulates in the liver. However, under normal conditions, NAPQI is quickly detoxified by glutathione. 3-Amino-4-isopropylphenol has also been shown to have antioxidant properties and may have a protective effect on the liver.

Advantages And Limitations For Lab Experiments

3-Amino-4-isopropylphenol is widely used in laboratory experiments due to its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol. These include:
1. The development of new formulations of 3-Amino-4-isopropylphenol that may improve its efficacy and safety.
2. The investigation of the potential use of 3-Amino-4-isopropylphenol in the treatment of other conditions, such as cancer pain and osteoarthritis.
3. The study of the molecular mechanisms underlying the analgesic and antipyretic effects of 3-Amino-4-isopropylphenol.
4. The development of new methods for the synthesis of 3-Amino-4-isopropylphenol that may be more efficient and environmentally friendly.
5. The investigation of the potential role of 3-Amino-4-isopropylphenol in the regulation of inflammation and immune responses.
In conclusion, 3-Amino-4-isopropylphenol is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and modulating the perception of pain. 3-Amino-4-isopropylphenol has several advantages for laboratory experiments, including its low toxicity and well-established safety profile. There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol, including the development of new formulations, the investigation of its potential use in the treatment of other conditions, and the study of its molecular mechanisms.

Synthesis Methods

3-Amino-4-isopropylphenol is synthesized by the reaction of p-aminophenol and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. This method is widely used in the pharmaceutical industry for the large-scale production of 3-Amino-4-isopropylphenol.

Scientific Research Applications

3-Amino-4-isopropylphenol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever, and its efficacy and safety have been established through numerous clinical trials. 3-Amino-4-isopropylphenol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, migraine, and cancer pain.

properties

CAS RN

195046-11-8

Product Name

3-Amino-4-isopropylphenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-amino-4-propan-2-ylphenol

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3

InChI Key

FOKAXXOSJFRRBQ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)O)N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)N

synonyms

Phenol, 3-amino-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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